molecular formula C19H18N2O2S B2465867 (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide CAS No. 1706469-88-6

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide

Cat. No.: B2465867
CAS No.: 1706469-88-6
M. Wt: 338.43
InChI Key: CVIWXWARZOUQEM-MDZDMXLPSA-N
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Description

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is an organic compound that features a furan ring, a thiazole ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-(o-tolyl)thiazole with appropriate reagents under controlled conditions.

    Acrylamide formation: The acrylamide moiety is introduced through a reaction between an acrylamide precursor and the thiazole derivative.

    Coupling with furan: The final step involves coupling the furan ring with the acrylamide-thiazole intermediate under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the acrylamide moiety.

    Substitution: Thiazole derivatives with different substituents.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl group instead of the thiazole ring.

    (E)-3-(furan-2-yl)-N-(2-thienylmethyl)acrylamide: Contains a thiophene ring instead of the thiazole ring.

Uniqueness

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is unique due to the presence of both furan and thiazole rings, which can confer distinct chemical and biological properties. The combination of these rings with the acrylamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-6-3-4-8-16(13)19-21-14(2)17(24-19)12-20-18(22)10-9-15-7-5-11-23-15/h3-11H,12H2,1-2H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIWXWARZOUQEM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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